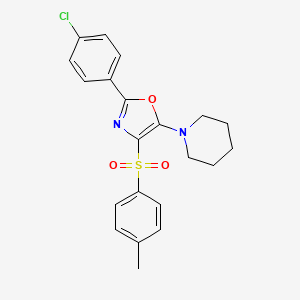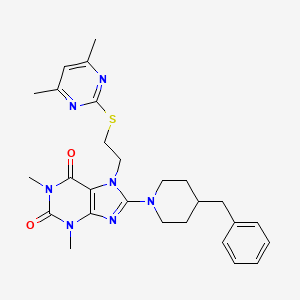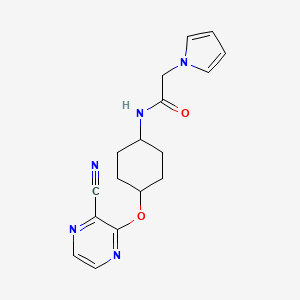
C19H14FN5O4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C19H14FN5O4 is a chemical compound commonly known as Tadalafil. It is a phosphodiesterase type 5 (PDE5) inhibitor, primarily used for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). While Tadalafil is widely known for its use in treating ED, it has several other scientific research applications that are worth exploring.
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks in Catalysis
Metal-organic frameworks (MOFs) are emerging as promising catalysts in transforming CO, CO2, and CH4 into high value-added chemicals. MOFs have shown potential in catalyzing C1 chemistry, which is crucial for the production of clean fuels and chemicals and for future energy sustainability. The use of MOFs in catalysis addresses the challenges posed by the inert nature and low reactivity of C1 molecules, presenting a significant advancement in this field (Cui et al., 2019).
Crystallographic Studies
The compound C19H14N5+·ClO4−·H2O was studied for its crystallographic properties. It forms a quasi-dimeric unit and exhibits a hydrogen-bonding network. This research provides insights into the molecular structure and bonding characteristics of such compounds, which can be essential for understanding their chemical behavior and potential applications (Boča et al., 2000).
Zeolite-Based Catalysts
Zeolites combined with metallic catalytic species have been utilized in the catalytic production of various hydrocarbons and oxygenates from C1 molecules. The development of zeolite-based mono-, bi-, and multifunctional catalysts has enhanced the application of zeolites in C1 chemistry, indicating the significance of these materials in transforming simple carbon-containing compounds into valuable chemicals and fuels (Zhang et al., 2020).
Atmospheric Chemistry
Studies in atmospheric chemistry have identified certain ions as clusters of nitrate ion and α-pinene oxidation products. These findings are relevant in understanding the formation of aerosol particles and their role in atmospheric processes, potentially impacting climate and air quality (Ehn et al., 2012).
Polymerization Catalysts
Sodium 2-arylimino-8-quinolates, varying in aryl and quinolate substituents, have been synthesized and characterized. These compounds exhibit catalytic activities towards the ring-opening polymerization of rac-lactide, demonstrating their potential as catalysts in polymer chemistry (Zhang et al., 2016).
C1 Catalysis
C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. This includes the development of highly efficient catalyst systems and reaction processes, driven by technological and computational advancements (Bao et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of the compound C19H14FN5O4 are yet to be identified. The identification of a compound’s primary targets is crucial in understanding its mechanism of action. These targets are usually proteins or enzymes in the body that the compound interacts with to exert its effects .
Mode of Action
The mode of action of C19H14FN5O4 involves its interaction with its targets. This interaction can lead to changes in the function or activity of the targets, which can result in therapeutic effects . .
Biochemical Pathways
It is known that drugs can influence various biochemical pathways, leading to changes in cellular processes and functions . Understanding the affected pathways and their downstream effects can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of C19H14FN5O4 are crucial in determining its bioavailability and therapeutic efficacy. These properties dictate how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted . .
Result of Action
The molecular and cellular effects of C19H14FN5O4’s action are dependent on its interaction with its targets and the biochemical pathways it affects. These effects can range from changes in cellular functions to alterations in gene expression . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect the compound’s stability and activity. Additionally, biological factors such as the presence of other molecules or cells can also influence the compound’s action . .
Propiedades
IUPAC Name |
2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O4/c1-11-8-15(23-28-11)21-16(26)10-25-9-12(6-7-17(25)27)19-22-18(24-29-19)13-4-2-3-5-14(13)20/h2-9H,10H2,1H3,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTYFTNTTSVBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(dimethylamino)sulfonyl]-N-{3-[6-(ethylsulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2876023.png)
![N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876025.png)

![Bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B2876027.png)

![5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2876031.png)



![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)
![N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2876037.png)
![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)
